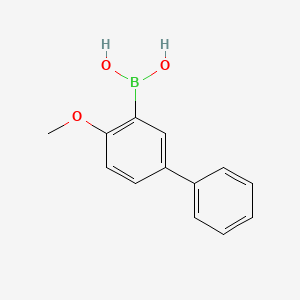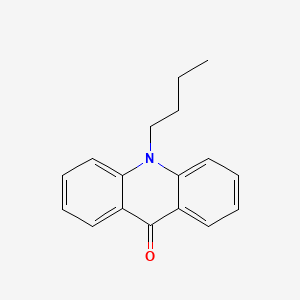
9(10H)-Acridinone, 10-butyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Acridinone, 10-butyl- is a derivative of acridinone, a compound known for its diverse applications in various fields, including organic electronics and medicinal chemistry. The addition of a butyl group at the 10th position enhances its chemical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 10-butyl- typically involves the alkylation of acridinone. One common method is the reaction of acridinone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 10-butyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Types of Reactions:
Oxidation: 9(10H)-Acridinone, 10-butyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically yield oxidized derivatives with altered electronic properties.
Reduction: Reduction of 9(10H)-Acridinone, 10-butyl- can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the acridinone moiety to a more saturated form.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, methanol or ethanol as solvents.
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, elevated temperatures.
Major Products:
Oxidation: Oxidized acridinone derivatives.
Reduction: Reduced acridinone derivatives.
Substitution: Substituted acridinone derivatives with various functional groups.
科学的研究の応用
9(10H)-Acridinone, 10-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of photophysical properties and organic electronics.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to intercalate with DNA makes it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure. Also used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 9(10H)-Acridinone, 10-butyl- largely depends on its interaction with biological molecules. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly valuable in the development of anticancer drugs. The compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and fluorescence.
類似化合物との比較
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and fluorescent probes.
10-Butyl-10H-phenothiazine: Another compound with a butyl group, used in optoelectronic applications and as a building block for more complex molecules.
Uniqueness: 9(10H)-Acridinone, 10-butyl- stands out due to its unique combination of a stable acridinone core and a butyl group, which enhances its solubility and reactivity. Its ability to intercalate with DNA and emit light makes it a versatile compound in both biological and industrial applications.
特性
CAS番号 |
60536-19-8 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
10-butylacridin-9-one |
InChI |
InChI=1S/C17H17NO/c1-2-3-12-18-15-10-6-4-8-13(15)17(19)14-9-5-7-11-16(14)18/h4-11H,2-3,12H2,1H3 |
InChIキー |
QFDDZIRGHKFRMR-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


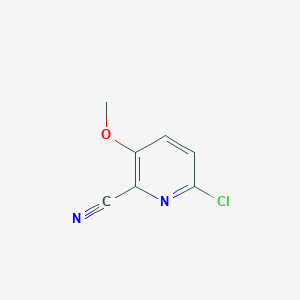
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
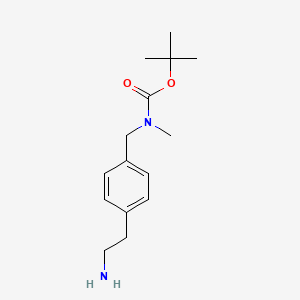

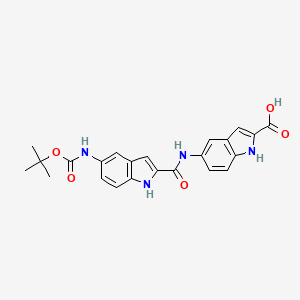
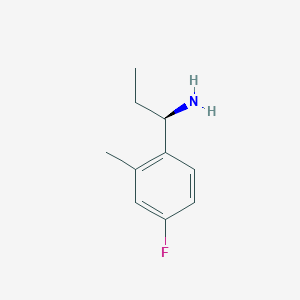



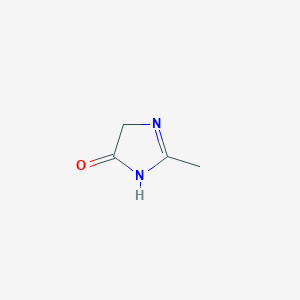
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
